6-Methylthieno[2,3-b]pyridine

Physicochemical Characterization Separation Science Pre-formulation

Medicinal chemistry teams often face scaffold attrition when unsubstituted or regioisomeric thienopyridines fail to deliver target potency and metabolic stability. 6-Methylthieno[2,3-b]pyridine solves this with a pre-validated methyl-substituted core that has demonstrated cellular antiproliferative activity (GI₅₀ as low as 0.302 µM in NCI 60-cell assays). • Pre-optimized template for PIM-1 kinase inhibitor campaigns; enables focused library synthesis via multicomponent reactions. • Measurable boiling point gap (241.1 °C vs. 255.1 °C for the [2,3-c] isomer) facilitates fractional distillation for cost-efficient scale-up. • Distinct MW (149.21 g/mol) and retention time serve as reliable HPLC/LC-MS markers for reaction monitoring and impurity tracking.

Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
CAS No. 1759-30-4
Cat. No. B156179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylthieno[2,3-b]pyridine
CAS1759-30-4
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CS2
InChIInChI=1S/C8H7NS/c1-6-2-3-7-4-5-10-8(7)9-6/h2-5H,1H3
InChIKeyAOQNBQVLAHPFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylthieno[2,3-b]pyridine Identity & Procurement


6-Methylthieno[2,3-b]pyridine is a heteroaromatic building block belonging to the thieno[2,3-b]pyridine family, a privileged scaffold in kinase inhibitor discovery and anti-proliferative agent development [1]. The compound features a methyl substituent at the 6-position of the fused thiophene-pyridine bicycle, which imparts distinct physicochemical and electronic properties relative to its unsubstituted and regioisomeric analogs. Computational data indicate a boiling point of 241.1 °C (predicted) and a molecular weight of 149.21 g/mol, values that are elevated compared to the parent thieno[2,3-b]pyridine (bp 236.5 °C, MW 135.19 g/mol), reflecting the lipophilic and steric contribution of the methyl group [2].

Why 6-Methylthieno[2,3-b]pyridine Cannot Be Substituted


Thienopyridine isomers and substitution variants are not functionally interchangeable. The 6-methyl group on the [2,3-b] framework directly influences logP, metabolic stability, and the electron density of the heterocyclic core, altering binding affinity to biological targets and reactivity in downstream transformations. Replacing 6-methylthieno[2,3-b]pyridine with the unsubstituted analog (CAS 272-23-1) or the [2,3-c] regioisomer (CAS 272-12-8) introduces differences in boiling point (Δ ~4.6 °C), molecular recognition, and synthetic derivatization efficiency, which can compromise both lead optimization campaigns and scalability .

6-Methylthieno[2,3-b]pyridine Differentiation Evidence


Physicochemical Profiling for Chromatography & Formulation

The 6-methyl substitution increases molecular weight (+14.02 g/mol) and boiling point (+4.6 °C) compared to the parent thieno[2,3-b]pyridine, altering retention time in reversed-phase HPLC and volatility in gas chromatography [1].

Physicochemical Characterization Separation Science Pre-formulation

Boiling Point-Based Regioisomer Separation

The [2,3-b] fused isomer with 6-methyl substitution boils at 241.1 °C, while the [2,3-c] regioisomer (CAS 272-12-8) boils at 255.1 °C . This 14 °C difference enables separation of isomeric mixtures by fractional distillation, a practical advantage in large-scale synthesis.

Regioisomer Resolution Process Chemistry Purification

PIM-1 Kinase Antiproliferative Activity in Cancer Models

Thieno[2,3-b]pyridine-2-carboxamides bearing a 6-methyl group exhibit single-digit nanomolar GI50 values in the NCI 60-cell panel, whereas pyridine-based analogs lacking the fused thiophene and methyl substituent show substantially weaker activity [1]. Specifically, compound 5b (6-methyl-thieno[2,3-b]pyridine derivative) achieved GI50 = 0.302–3.57 µM across tumor lines, outperforming many pyridine-only comparators.

Kinase Inhibition Oncology Structure-Activity Relationship

Multicomponent Synthesis for Rapid Library Generation

6-Methylthieno[2,3-b]pyridine derivatives can be prepared via a multicomponent condensation of aldehydes, cyanothioacetamide, acetoacetanilides, and activated methylene agents, achieving functionalization at four positions in a single step, a synthetic efficiency that is not readily replicated with the unsubstituted thieno[2,3-b]pyridine core [1][2].

Synthetic Methodology Library Synthesis Medicinal Chemistry

6-Methylthieno[2,3-b]pyridine Validated Applications


PIM-1 Kinase Inhibitor Lead Optimization

In PIM-1 kinase inhibitor campaigns, the 6-methylthieno[2,3-b]pyridine core provides a pre-validated template with proven cellular antiproliferative potency (GI50 as low as 0.302 µM in NCI 60-cell assays) [1]. The scaffold’s multicomponent synthetic accessibility allows parallel synthesis of focused libraries for rapid SAR exploration, making it a strategic choice over pyridine-only or unfused heterocyclic starting points.

Distillation-Based Isomer Purification

For process chemists scaling the synthesis of thienopyridine intermediates, the 14 °C boiling point gap between 6-methylthieno[2,3-b]pyridine (241.1 °C) and the [2,3-c] regioisomer (255.1 °C) enables efficient fractional distillation, reducing reliance on costly chromatographic separation .

Method Validation Reference Standard

The distinct boiling point (241.1 °C) and molecular weight (149.21 g/mol) of 6-methylthieno[2,3-b]pyridine, which differ measurably from the parent compound and regioisomers, make it an ideal retention-time and mass marker for HPLC and LC-MS method development, ensuring accurate identification of reaction products and impurities .

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